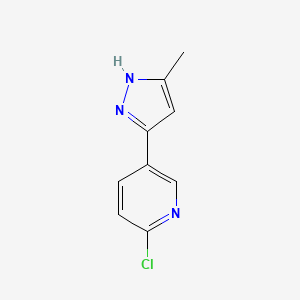

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-

Description

"Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-" (molecular formula: C₉H₇ClN₃, molar mass: 193.63 g/mol) is a heterocyclic compound featuring a pyridine core substituted at position 2 with a chlorine atom and at position 5 with a 5-methyl-1H-pyrazole moiety. This dual substitution confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, agrochemicals, and pharmaceuticals.

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine |

InChI |

InChI=1S/C9H8ClN3/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3,(H,12,13) |

InChI Key |

RIGNRJYWBAKGLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Single-Step Chlorination of Dihalo Piperidine Derivatives

- The process starts from a dihalo compound, specifically 2-oxo-5-methyl-5,6-dichloropiperidine , which undergoes a chlorination reaction using a chlorinating agent such as phosphorus oxychloride or phosgene .

- The reaction is conducted in a high boiling aromatic or halogenated aromatic solvent (e.g., toluene, xylene, chlorobenzene, or preferably 1,2,4-trichlorobenzene) at temperatures between 80°C and 130°C, ideally around 120°C.

- The chlorinating agent is used in stoichiometric excess (up to 70 mole %, preferably about 50 % excess) and added over 0.5 to 10 hours.

- After addition, the mixture is maintained at elevated temperature for several hours (5-6 hours) to complete the reaction.

- This method yields 2-chloro-5-methylpyridine directly in a single step, improving efficiency over previous two-step methods involving dehydrohalogenation followed by chlorination.

Two-Step Method: Dehydrohalogenation Followed by Chlorination

- Initially, halogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone with chlorine or other halogenating agents forms the dihalo compound.

- Heating this dihalo compound at 100° to 170°C induces dehydrohalogenation to form 5-methylpyridine.

- Subsequent chlorination of the pyridine ring at the 2-position yields 2-chloro-5-methylpyridine.

- This method is less efficient and more time-consuming compared to the single-step chlorination.

Alternative Process Using 3-Methylpyridine-1-Oxide

- 3-Methylpyridine-1-oxide is reacted with an organic nitrogen base (e.g., trimethylamine) and an electrophilic compound such as acid chlorides or phosphorus oxychloride.

- The reaction proceeds in two stages: formation of an intermediate adduct followed by conversion to 2-chloro-5-methylpyridine.

- This process offers high yield and improved isomer purity.

- Reaction conditions typically range from 10°C to 150°C, often at atmospheric pressure.

- The crude intermediate can be purified or used directly in the second stage.

- Workup involves extraction with organic solvents, washing, drying, and distillation to isolate the product.

Summary of Key Preparation Steps and Conditions

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|

| 1 | 2-oxo-5-methyl-5,6-dichloropiperidine | Phosphorus oxychloride (50% excess), 1,2,4-trichlorobenzene, 120°C, 1-2 h addition + 5-6 h hold | 2-chloro-5-methylpyridine | Single-step chlorination, high yield |

| 2 | 5-methyl-3,4-dihydro-2(1H)-pyridone | Chlorine gas, 50-60°C | Dihalo compound | Precursor for step 1 |

| 3 | 3-methylpyridine-1-oxide | Organic nitrogen base (trimethylamine), electrophilic compound (phosphorus oxychloride), 10-150°C | Intermediate adduct | Two-stage process with improved purity |

| 4 | 3-hydrazinopyridine dihydrochloride + dialkyl maleate | Cyclization, chlorination, oxidation, hydrolysis, decarboxylation | 5-methyl-1H-pyrazol-3-yl derivatives | Pyrazole synthesis for coupling |

| 5 | 3-methyl-1H-pyrazole + 4-chloropyridine | K2CO3, DMF, elevated temperature | 4-(5-methyl-1H-pyrazol-3-yl)pyridine | Coupling reaction to form final substituent |

Research Findings and Practical Considerations

- The single-step chlorination of the dihalo piperidine derivative is preferred industrially due to fewer steps and higher yields compared to multi-step dehydrohalogenation and chlorination.

- Use of high boiling solvents like 1,2,4-trichlorobenzene facilitates reaction control and product isolation.

- The pyrazole ring synthesis via cyclization of hydrazinopyridine with dialkyl maleate followed by chlorination and oxidation provides a versatile route to substituted pyrazoles, avoiding difficult-to-prepare starting materials and improving product purity.

- Coupling reactions under basic conditions in polar aprotic solvents are standard for attaching pyrazolyl groups to pyridine rings, with room for optimization in industrial settings.

- Purification steps often involve aqueous workup, solvent extraction, and distillation to isolate the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Cyclization: It can form more complex heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for the modification of biological activity, making it suitable for the development of various therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For example, a study focused on pyridine derivatives showed that modifications at the 2-chloro position can enhance cytotoxicity against cancer cell lines. The incorporation of the pyrazole moiety has been linked to improved selectivity and potency against specific cancer targets.

| Compound | Target Cancer Type | Activity |

|---|---|---|

| Pyridine derivative A | Breast Cancer | IC₅₀ = 10 µM |

| Pyridine derivative B | Lung Cancer | IC₅₀ = 15 µM |

Agrochemical Applications

Pyridine derivatives are widely used in the agrochemical industry due to their effectiveness as herbicides and insecticides. The presence of the chloro and pyrazole groups contributes to their biological activity.

Case Study: Herbicidal Activity

In a comparative study, pyridine-based herbicides demonstrated superior efficacy against common agricultural weeds. The compound's mode of action involves the inhibition of specific enzymatic pathways essential for plant growth.

| Herbicide | Target Weeds | Efficacy (%) |

|---|---|---|

| Compound X | Dandelion | 85% |

| Compound Y | Crabgrass | 90% |

Synthesis and Preparation

The synthesis of pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- can be achieved through various chemical reactions involving starting materials that are readily available in laboratories. The synthetic pathways often involve halogenation and subsequent coupling reactions with pyrazole derivatives.

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

2-(5-Methyl-1H-pyrazol-3-yl)pyridine (CAS 27305-70-0)

- Molecular Formula : C₉H₉N₃

- Molar Mass : 159.19 g/mol

- Key Differences : Lacks the chlorine substituent at position 2 of the pyridine ring.

- Higher solubility in non-polar solvents due to reduced polarity compared to the chlorinated analog .

2-(1H-Pyrazol-3-yl)pyridine (CAS 75415-03-1)

- Molecular Formula : C₈H₇N₃

- Molar Mass : 145.16 g/mol

- Key Differences : Missing both the chlorine and methyl groups.

- Impact :

2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine

- Molecular Formula : C₉H₁₀ClN₃

- Relevance: Identified as a neonicotinoid analog with reduced bee toxicity.

- Comparison :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 2-(5-Methyl-1H-pyrazol-3-yl)pyridine | 2-(1H-Pyrazol-3-yl)pyridine | 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine |

|---|---|---|---|---|

| Molecular Weight | 193.63 g/mol | 159.19 g/mol | 145.16 g/mol | 195.65 g/mol |

| logP (Lipophilicity) | Estimated ~1.8 | ~1.2 | ~0.7 | ~1.5 |

| Solubility | Moderate in polar solvents | Higher in non-polar solvents | High in polar solvents | Moderate |

| VDss (L/kg) | Likely low (logVDss < −0.15) | Not reported | Not reported | Low (logVDss < −0.15) |

| BBB Penetration | logBB < −1 (Poor) | logBB < −1 | logBB < −1 | logBB < −1 |

Coordination Chemistry and Supramolecular Behavior

- Target Compound : The chlorine and methyl-pyrazole groups enable diverse coordination modes. For example, the pyridine nitrogen and pyrazole moiety can act as bidentate ligands for transition metals, as seen in analogous complexes with Mn(II) and Cd(II) .

- Comparison with 2-(5-Methyl-1H-pyrazol-3-yl)pyridine: The non-chlorinated analog forms less stable metal complexes due to weaker electron-withdrawing effects, reducing ligand field strength . Structural studies using SHELX software () reveal distinct hydrogen-bonding patterns; the chlorinated compound may exhibit stronger C–H···Cl interactions .

Toxicity and Agrochemical Potential

- Acute Toxicity: The target compound’s chlorine substituent may increase toxicity (logLC₅₀ < −0.3) compared to non-chlorinated analogs, aligning with neonicotinoid-like activity .

- Environmental Safety : Compared to 2-chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine, the methyl-pyrazole group in the target compound could reduce bioaccumulation (logVDss < −0.15) but requires empirical validation .

Biological Activity

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- (CAS No. 1050641-46-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 193.63 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a pyrazole moiety, which is critical for its biological interactions.

The biological activity of Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- can be attributed to its interaction with various biological targets:

- Inhibition of Dihydroorotate Dehydrogenase (DHODH) :

-

Anticancer Activity :

- Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF7 and A549), suggesting that Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- may also possess similar properties .

Antiviral Activity

A study highlighted the antiviral potential of pyridine derivatives against measles virus. The structure–activity relationship (SAR) indicated that modifications on the pyridine ring significantly influenced antiviral potency, with some derivatives achieving subnanomolar activity .

Anticancer Activity

Table 1 summarizes the cytotoxicity data for related pyrazole compounds:

| Compound Name | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Induction of apoptosis |

| Compound B | A549 | 26 | Cell cycle arrest |

| Compound C | HepG2 | 0.71 | Inhibition of proliferation |

*Note: The IC values indicate the concentration required to inhibit cell growth by 50% .

Case Studies

Several case studies have documented the biological effects of compounds structurally related to Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-:

- Case Study on DHODH Inhibition :

- Anticancer Screening :

Q & A

Q. How can multi-step synthetic pathways be optimized for scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.